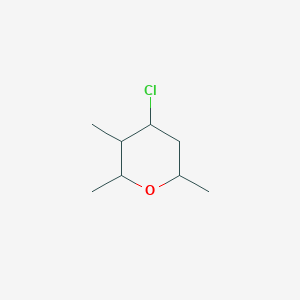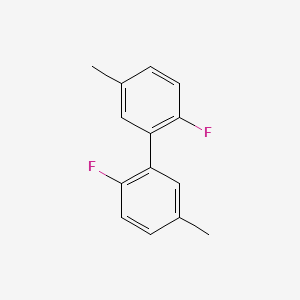
2,2'-Difluoro-5,5'-dimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two fluorine atoms and two methyl groups on the biphenyl scaffold. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in synthetic organic chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale coupling reactions using transition metal catalysts. The Suzuki–Miyaura coupling is one of the most widely used methods due to its efficiency and scalability . The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl would yield a nitro-substituted biphenyl derivative .
Wissenschaftliche Forschungsanwendungen
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobiphenyl: Another biphenyl derivative with two fluorine atoms but different substitution positions.
2,2’-Difluoro-1,1’-biphenyl: Lacks the methyl groups present in 2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl.
Uniqueness
2,2’-Difluoro-5,5’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine and methyl groups, which can influence its chemical reactivity and physical properties. The presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups can lead to unique reactivity patterns compared to other biphenyl derivatives .
Eigenschaften
CAS-Nummer |
88229-81-6 |
|---|---|
Molekularformel |
C14H12F2 |
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
1-fluoro-2-(2-fluoro-5-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3 |
InChI-Schlüssel |
QVZLSZQQMPIGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


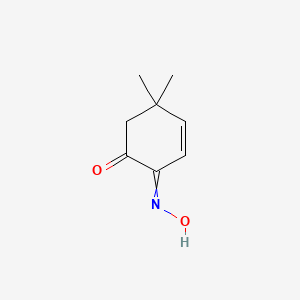
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)

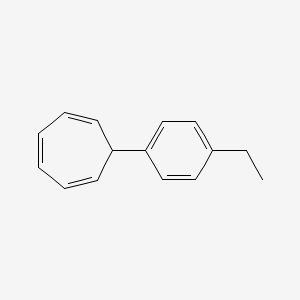
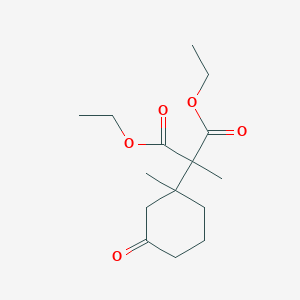


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

